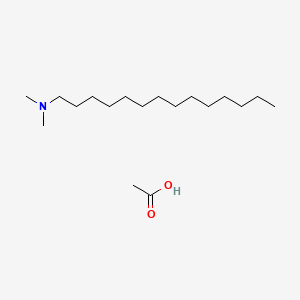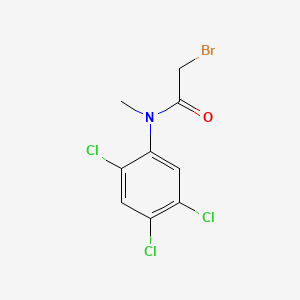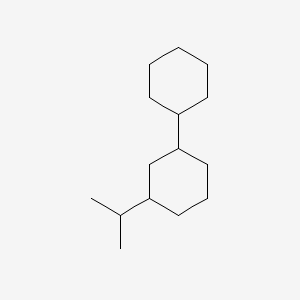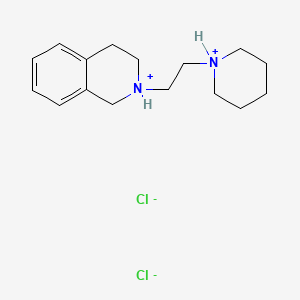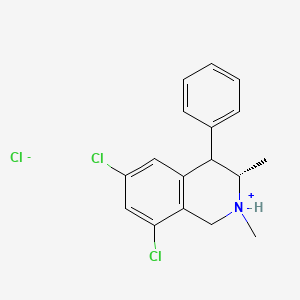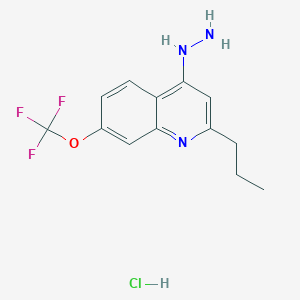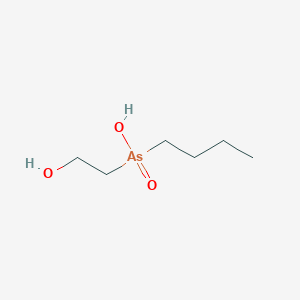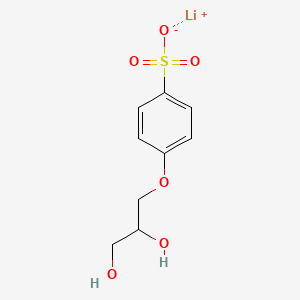
Lithium 4-sulfophenoxy-2,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 4-(2,3-dihydroxypropoxy)benzenesulfonate is a chemical compound with the molecular formula C9H11LiO6S and a molecular weight of 254.20 g/mol. This compound is characterized by the presence of a lithium ion, a benzenesulfonate group, and a 2,3-dihydroxypropoxy moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of lithium 4-(2,3-dihydroxypropoxy)benzenesulfonate typically involves the reaction of 4-hydroxybenzenesulfonic acid with 2,3-epoxypropyl ether in the presence of a lithium base. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Lithium 4-(2,3-dihydroxypropoxy)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The benzenesulfonate group can undergo nucleophilic substitution reactions with reagents such as alkyl halides, leading to the formation of alkylated products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or water, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lithium 4-(2,3-dihydroxypropoxy)benzenesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of lithium 4-(2,3-dihydroxypropoxy)benzenesulfonate involves its interaction with molecular targets and pathways within cells. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and metabolic processes. For example, it may inhibit certain enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal function and behavior .
Comparison with Similar Compounds
Lithium 4-(2,3-dihydroxypropoxy)benzenesulfonate can be compared with other similar compounds, such as:
Lithium benzenesulfonate: Lacks the 2,3-dihydroxypropoxy group, resulting in different chemical properties and reactivity.
Sodium 4-(2,3-dihydroxypropoxy)benzenesulfonate: Similar structure but with a sodium ion instead of lithium, leading to variations in solubility and biological activity.
Potassium 4-(2,3-dihydroxypropoxy)benzenesulfonate: Similar to the sodium salt but with a potassium ion, affecting its chemical behavior and applications.
The uniqueness of lithium 4-(2,3-dihydroxypropoxy)benzenesulfonate lies in its specific combination of functional groups and the presence of a lithium ion, which imparts distinct chemical and biological properties.
Properties
CAS No. |
32014-19-0 |
|---|---|
Molecular Formula |
C9H11LiO6S |
Molecular Weight |
254.2 g/mol |
IUPAC Name |
lithium;4-(2,3-dihydroxypropoxy)benzenesulfonate |
InChI |
InChI=1S/C9H12O6S.Li/c10-5-7(11)6-15-8-1-3-9(4-2-8)16(12,13)14;/h1-4,7,10-11H,5-6H2,(H,12,13,14);/q;+1/p-1 |
InChI Key |
CEFAXJFSLXZVJN-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=CC=C1OCC(CO)O)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



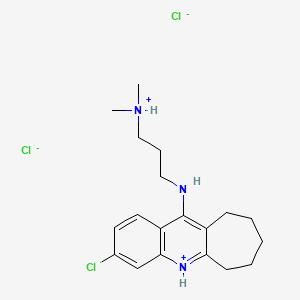

![1H-Indole, 2,3-dihydro-2-[[(4-methoxyphenyl)azo]methylene]-1,3,3-trimethyl-](/img/structure/B13741718.png)
